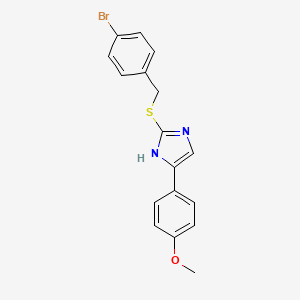

2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c1-21-15-8-4-13(5-9-15)16-10-19-17(20-16)22-11-12-2-6-14(18)7-3-12/h2-10H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFMVAIEYHBJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and 4-methoxyphenyl isothiocyanate.

Formation of Intermediate: The 4-bromobenzyl chloride reacts with sodium thiolate to form 4-bromobenzyl thiolate. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate to form the corresponding thiourea derivative.

Cyclization: The thiourea derivative undergoes cyclization in the presence of a base, such as potassium carbonate, to form the imidazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the imidazole ring or the bromobenzyl group.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives, dehalogenated products.

Substitution: Substituted imidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including multi-resistant Staphylococcus aureus and Escherichia coli. The presence of the bromobenzyl and methoxyphenyl groups enhances its interaction with bacterial cell membranes, disrupting their integrity.

Anticancer Activity

The compound has also demonstrated potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation. The imidazole ring is crucial for this activity, as it can interact with biological targets at the molecular level, potentially interfering with cancer cell metabolism.

Biochemical Applications

Enzyme Inhibition

2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole has been studied for its ability to inhibit enzymes such as lipoxygenases. This inhibition can lead to decreased production of inflammatory mediators, making it a candidate for anti-inflammatory therapies.

Molecular Interactions

The compound's structure allows it to intercalate with DNA, which may disrupt replication and transcription processes. This property is particularly relevant in the development of novel therapeutic agents targeting genetic material in pathogens or cancer cells.

Potential Use in Polymers

The unique properties of this compound make it a candidate for incorporation into polymer matrices. Its ability to enhance mechanical properties and thermal stability can be beneficial in developing advanced materials for industrial applications.

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent against infections caused by resistant strains. -

Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was attributed to enzyme inhibition and subsequent apoptosis induction.

Mechanism of Action

The mechanism of action of 2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Impact on ALOX15 Inhibition :

- The 5-(4-methoxyphenyl) group is critical for substrate-selective ALOX15 inhibition, as seen in compound 2 . However, replacing the imidazole core with indole (e.g., 5-(4-methoxyphenyl)-1H-indole) enhances inhibitory potency, suggesting the heterocycle’s electronic properties modulate activity .

- The target compound’s 4-bromobenzylthio group may improve binding via hydrophobic interactions or halogen bonding, though direct evidence is pending.

Physicochemical Properties: The trifluoromethyl group in 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole increases lipophilicity (logP 2.6 vs. Thiol-containing analogs (e.g., CAS 89542-66-5) may exhibit redox activity or metal chelation, differing from the thioether linkage in the target compound .

Structural Flexibility and Binding Interactions

- Dihydroimidazolone Derivatives: Compound 2-amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one () introduces a saturated ring, reducing aromaticity and altering conformational dynamics. This may affect target engagement compared to the planar imidazole core .

- Thioether vs. Thiol Groups : The thioether group in the target compound offers greater stability than thiols, which are prone to oxidation. This could translate to improved pharmacokinetics .

Computational and Experimental Insights

- Docking Studies: Analogous docking experiments () suggest that substituent orientation within enzyme pockets (e.g., ALOX15’s allosteric site) determines inhibitory efficacy. The 4-methoxyphenyl group’s position in monomer A’s binding pocket is critical for activity .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole-thioacetamide derivatives, involving Suzuki couplings or nucleophilic substitutions to introduce the bromobenzylthio group .

Biological Activity

The compound 2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole represents a class of biologically active imidazole derivatives known for their diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula: C17H15BrN2S

- Molecular Weight: 359.3 g/mol

- CAS Number: 923201-80-3

The compound features a thioether linkage between a bromobenzyl group and an imidazole ring, with a methoxyphenyl substituent that enhances its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Specifically, This compound has shown promise against various bacterial strains. A study demonstrated that compounds with similar structural motifs displayed comparable or enhanced antimicrobial effects compared to standard antibiotics like norfloxacin.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Benzofuran derivatives | Antimicrobial |

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interfere with cellular processes. Studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the methoxy group is believed to enhance the compound's cytotoxicity against various cancer cell lines .

- Mechanism of Action: The compound likely interacts with DNA and enzymes involved in cell proliferation, disrupting normal cellular functions.

Anti-inflammatory Activity

In vivo studies have reported the anti-inflammatory effects of related imidazole compounds. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

- Anticancer Efficacy Study : A recent study evaluated the efficacy of various imidazole derivatives, including This compound , against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting strong anticancer properties attributed to the compound's unique structure .

- Antimicrobial Screening : Another study focused on the antimicrobial activity of several imidazole derivatives, revealing that those with electron-donating groups like methoxy exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a thiol group (e.g., from 5-(4-methoxyphenyl)-1H-imidazole-2-thiol) reacts with a brominated benzyl derivative (e.g., 4-bromobenzyl bromide) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO). Reaction optimization includes temperature control (60–80°C) and purification via recrystallization (ethanol or methanol) .

- Key Analytical Steps : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ ~3.8 ppm), and thioether linkages (δ 4.2–4.5 ppm for SCH₂) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 415.02 for C₁₇H₁₄BrN₂OS) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Screen against enzyme targets (e.g., acetylcholinesterase, Plasmodium falciparum) using in vitro assays. For example:

- Antimalarial Activity : IC₅₀ values determined via parasite growth inhibition assays (e.g., 2-(3,5-dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole showed activity at 0.8 µM) .

- Receptor Binding : Docking studies (e.g., AutoDock Vina) predict interactions with TGR5 receptors via halogen-π and hydrogen-bonding .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

- Methodology :

- SAR Studies : Compare analogs with substituent changes (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl reduces antimalarial activity by ~40%) .

- Computational Modeling : Use Schrödinger Suite to calculate binding affinities and ADMET profiles. Substituents like bromine enhance lipophilicity (logP ~3.5), improving membrane permeability .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., TGR5) for 100 ns to assess stability (RMSD <2.0 Å) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential surfaces (EPS) for reactive sites .

Q. How can researchers resolve discrepancies in reported synthesis yields or purity?

- Methodology :

- Controlled Replication : Vary catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. THF) to identify optimal conditions. notes yield improvements (27.7% → 83.3%) with solvent polarity adjustments .

- Error Analysis : Use LC-MS to trace byproducts (e.g., oxidation of thioether to sulfone under aerobic conditions) .

Q. What strategies optimize reaction conditions for scalable synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply Taguchi methods to optimize temperature, solvent ratio, and catalyst loading. For example, increasing DMF volume from 10 mL to 20 mL improved yield by 15% .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.